molecular formula C17H18N2O4 B580466 2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid CAS No. 1261951-56-7

2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid

Cat. No. B580466
M. Wt: 314.341
InChI Key: IQIATTSOJFUXNS-UHFFFAOYSA-N
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Description

“2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid” is an organic compound with the molecular formula C17H18N2O4 . It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Synthesis Analysis

The synthesis of similar compounds involves various steps. For instance, the synthesis of a related compound, “(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid”, involves the addition of a toluene solution of a chiral catalyst into a clean hydrogenation kettle, followed by the addition of SM1 (763g), 202g triethylamine, and 16L methanol solvent . The reaction is carried out at 55°C for 12 hours under pressure .


Molecular Structure Analysis

The molecular structure of “2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid” is represented by the linear formula C17H18N2O4 . The average mass is 314.336 Da and the monoisotopic mass is 314.126648 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid” include a molecular formula of C17H18N2O4 . The average mass is 314.336 Da and the monoisotopic mass is 314.126648 Da .

Scientific Research Applications

1. Dipeptide Synthesis

  • Summary of Application: The tert-butoxycarbonyl (Boc) protected amino acids are used in the synthesis of dipeptides. These Boc-protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Methods of Application: A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

2. Deprotection of Boc Amino Acids and Peptides

  • Summary of Application: The Boc group is a widely used amine protecting group. The deprotection of Boc amino acids and peptides is a significant process in organic synthesis .
  • Methods of Application: A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .

3. Amino Acid Ionic Liquids

  • Summary of Application: Amino Acid Ionic Liquids (AAILs) have been used for organic synthesis due to their multiple reactive groups. To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
  • Methods of Application: The Boc-AAILs were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

4. Deprotection of Boc Amino Acids and Peptides

  • Summary of Application: The Boc group is a widely used amine protecting group. The deprotection of Boc amino acids and peptides is a significant process in organic synthesis .
  • Methods of Application: A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .

5. Amino Acid Ionic Liquids

  • Summary of Application: Amino Acid Ionic Liquids (AAILs) have been used for organic synthesis due to their multiple reactive groups. To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
  • Methods of Application: The Boc-AAILs were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

6. Deprotection of Boc Amino Acids and Peptides

  • Summary of Application: The Boc group is a widely used amine protecting group. The deprotection of Boc amino acids and peptides is a significant process in organic synthesis .
  • Methods of Application: A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)14-13(15(20)21)5-4-10-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIATTSOJFUXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid

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